3-chloro-4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
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Overview
Description
3-Chloro-4-ethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, ethoxy, and methoxy groups, as well as an oxazolo[4,5-b]pyridine moiety. The presence of these functional groups and heterocyclic structures makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 3-chloro-4-ethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzamide core: This step involves the reaction of 3-chloro-4-ethoxybenzoic acid with an appropriate amine to form the benzamide.
Introduction of the oxazolo[4,5-b]pyridine moiety: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate reagent to form the oxazolo[4,5-b]pyridine ring.
Methoxylation and ethoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
3-Chloro-4-ethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-Chloro-4-ethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition, as well as in cell-based assays to investigate its effects on cellular pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-ethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide include other benzamide derivatives and oxazolo[4,5-b]pyridine-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
3-chloro-4-methoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-chloro-4-ethoxy-N-(2-methoxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide: Similar structure but with different substituents on the benzamide core.
Properties
Molecular Formula |
C22H18ClN3O4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O4/c1-3-29-17-8-6-13(11-15(17)23)21(27)25-16-12-14(7-9-18(16)28-2)22-26-20-19(30-22)5-4-10-24-20/h4-12H,3H2,1-2H3,(H,25,27) |
InChI Key |
LKCFETPVINLRKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)Cl |
Origin of Product |
United States |
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